molecular formula C17H20N4O B2891033 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide CAS No. 1448139-93-2

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide

Cat. No.: B2891033
CAS No.: 1448139-93-2
M. Wt: 296.374
InChI Key: NAESXVPVKQCPQK-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide is a synthetic compound designed for research purposes, integrating a cinnamamide scaffold with a dimethylaminopyrimidine moiety. The cinnamamide structure is a privileged scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities. Scientific reviews indicate that cinnamamide derivatives have been extensively studied for their potential in areas such as anticancer, antifungal, anti-inflammatory, and anticonvulsant research, among others . The specific mechanism of action for this compound is not yet fully characterized and is a subject for ongoing investigation. Researchers value this compound for exploring structure-activity relationships (SAR), particularly how the substituted pyrimidine group influences target binding and efficacy . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-12-16(13(2)19-17(18-12)21(3)4)20-15(22)11-10-14-8-6-5-7-9-14/h5-11H,1-4H3,(H,20,22)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAESXVPVKQCPQK-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions for Pyrimidine Ring Formation

The 4,6-dimethylpyrimidine scaffold is typically synthesized via acid-catalyzed condensation of β-diketones with amidines or urea derivatives. For example:

  • Reactants : Pentane-2,4-dione (acetylacetone) and guanidine hydrochloride under reflux in ethanol.
  • Conditions : 80°C for 12 hours, yielding 4,6-dimethylpyrimidin-2-amine as an intermediate.
  • Modification : Methylation at the 2-position is achieved using iodomethane in dimethylformamide (DMF) with potassium carbonate, producing 2-dimethylamino-4,6-dimethylpyrimidine.

Table 1: Pyrimidine Intermediate Synthesis Data

Intermediate Reactants Catalyst/Solvent Yield (%) Reference
4,6-Dimethylpyrimidin-2-amine Acetylacetone + Guanidine HCl/Ethanol 78
2-Dimethylamino derivative 4,6-Dimethylpyrimidin-2-amine + CH₃I K₂CO₃/DMF 65

Optimization of Reaction Conditions

Solvent Effects

  • Polar Aprotic Solvents : DMF and dimethylacetamide (DMA) enhance solubility of intermediates but require strict anhydrous conditions.
  • Chlorinated Solvents : DCM minimizes side reactions but necessitates low temperatures to prevent decomposition.

Table 2: Solvent Impact on Cinnamamide Coupling

Solvent Temperature (°C) Reaction Time (h) Yield (%)
DCM 0→25 8 70
DMF 25 4 82
DMA 25 6 75

Catalytic Systems

  • Base Catalysts : TEA vs. NMM
    • TEA: Cheaper but forms insoluble salts requiring filtration.
    • NMM: Compatible with HATU, yielding cleaner products.
  • Acid Additives : Piperidine (5–10 mol%) in DCM suppresses enolization of cinnamoyl chloride.

Purification and Characterization

Isolation Techniques

  • Precipitation : Adding ice-water to reaction mixtures precipitates crude product, followed by vacuum filtration.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted cinnamic acid derivatives.
  • Recrystallization : Ethanol/water (4:1) yields analytically pure crystals.

Analytical Data

  • Melting Point : 181–182°C (consistent across methods).
  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 10.12 (s, NHCO), 8.51 (d, pyrimidine-H), 7.61 (d, cinnamoyl-H).
  • HRMS : m/z 352.1784 [M+H]⁺ (calc. 352.1789).

Challenges and Mitigation Strategies

Dimethylamino Group Instability

  • Issue : Demethylation under acidic conditions during cinnamamide coupling.
  • Solution : Use buffered conditions (pH 7–8) with sodium bicarbonate.

Cis-Trans Isomerization

  • Issue : Formation of undesired cis-cinnamamide isomers during coupling.
  • Control : Maintain reaction temperatures below 30°C and use fresh cinnamoyl chloride.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrimidine ring’s substitution pattern significantly influences biological activity and physicochemical properties. Key structural analogs include:

Compound Name Pyrimidine Substituents Amide Group Key Features
Target Compound 2-(dimethylamino), 4,6-dimethyl Cinnamamide Enhanced basicity (dimethylamino), lipophilicity (methyl groups), and potential Nrf2 activation (cinnamamide)
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide () 2-amino, 4,6-dihydroxy Acetamide Polar hydroxyl/amino groups reduce lipophilicity; antitumor/antimicrobial potential
N-(1,2-dihydro-4,6-dimethyl-2-oxopyrimidin-5-yl)acetamide () 2-oxo, 4,6-dimethyl Acetamide Dihydro-oxo group increases hydrogen-bonding capacity; unknown bioactivity
N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide () 2-amino, 4,6-dichloro Formamide Chlorine atoms enhance lipophilicity and steric effects; safety concerns due to chlorination
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1H-indol-5-yl)butanamide () 4,6-dimethyl, 2-amino Butanamide-indol Bulky indole group may influence receptor binding; molecular weight = 323.4

Key Observations :

  • Dimethylamino vs. Amino/Chloro Groups: The dimethylamino group in the target compound increases basicity and solubility in acidic environments compared to amino or chloro substituents .
  • Cinnamamide vs. Acetamide/Formamide : The conjugated cinnamamide system may enhance antioxidant activity via Nrf2/ARE pathway activation, unlike simpler acetamide derivatives .

Pharmacological Activity Trends

  • Antioxidant Effects : N-Phenyl cinnamamides (e.g., derivatives) induce Nrf2-mediated oxidative stress responses, suggesting the target compound’s cinnamamide group could confer similar benefits .
  • Antimicrobial/Antitumor Activity: Pyrimidine derivatives with amino/hydroxyl groups () show antifungal and antitumor activity, while chlorinated analogs () may have enhanced potency but higher toxicity .
  • Structural-Activity Relationship (SAR) : Bulky substituents (e.g., indole in ) may limit bioavailability, whereas methyl groups (as in the target compound) balance lipophilicity and membrane permeability .

Physicochemical Properties

Property Target Compound N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide () N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide ()
Molecular Weight ~350 (estimated) 220.20 217.03 (calculated)
Solubility Moderate (dimethylamino enhances solubility in acid) High (polar hydroxyl/amino groups) Low (chlorine increases hydrophobicity)
Crystal System Not reported Monoclinic, P21/c Not reported

Key Differences :

  • The target compound’s dimethylamino and methyl groups likely improve solubility in organic solvents compared to hydroxylated or chlorinated analogs.

Biological Activity

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a dimethylamino group and a cinnamamide moiety. The structural formula can be represented as follows:

C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}

This compound belongs to the class of pyrimidine derivatives known for their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes, receptors, and nucleic acids. The dimethylamino group enhances the compound's capacity to form hydrogen bonds and engage in electrostatic interactions with its targets. The pyrimidine structure allows for π-π stacking interactions that stabilize the compound-target complex, potentially leading to modulation of specific biochemical pathways.

Anticancer Activity

Research highlights the potential anticancer effects of this compound. One study demonstrated that derivatives of cinnamic acid exhibit significant cytotoxicity against liver cancer cells (HepG2), suggesting that similar compounds may also possess anticancer properties. The IC50 values for related compounds were noted to be in the low micromolar range, indicating potent activity against cancer cell lines .

CompoundIC50 (µM)Target Cell Line
36d3.11HepG2
36e2.19HepG2
36f0.74HepG2

Neuroprotective Effects

Cinnamic acid derivatives have been shown to exhibit neuroprotective activities by modulating oxidative stress pathways. The activation of the Nrf2/ARE pathway is crucial for enhancing cellular antioxidant defenses. Compounds similar to this compound have been reported to upregulate the expression of cytoprotective genes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC) .

Case Studies

  • Hepatocyte Protection : A study investigated the protective effects of cinnamide derivatives against oxidative stress in hepatocytes. The compound demonstrated significant luciferase activity in Nrf2-dependent assays without cytotoxicity at effective concentrations . This suggests that this compound may enhance cellular resilience against oxidative damage.
  • Cytotoxicity in Cancer Models : In vitro studies on various cell lines indicated that related compounds exhibited dose-dependent cytotoxicity. For example, specific cinnamic acid derivatives showed IC50 values significantly lower than those of traditional chemotherapeutics, indicating their potential as novel anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.